molecular formula C11H11N3O B13858639 2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B13858639
M. Wt: 201.22 g/mol
InChI Key: CMFVSVMAGZYFEY-UHFFFAOYSA-N
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Description

2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethenyl group, a methyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2-ethenyl-6-methylpyridin-3-yl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H11N3O/c1-4-10-9(6-5-7(2)12-10)11-13-8(3)14-15-11/h4-6H,1H2,2-3H3

InChI Key

CMFVSVMAGZYFEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=C

Origin of Product

United States

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